4-Benzyl-1H-imidazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-benzyl-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H11N3/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,11,12,13) |
InChI Key |
GYYKMKAYCNMBGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzyl 1h Imidazol 2 Amine and Its Derivatives
Conventional Synthetic Approaches to 2-Aminoimidazoles
Traditional methods for the synthesis of 2-aminoimidazoles have laid a crucial foundation for the development of more advanced and efficient protocols. These approaches often involve the step-wise construction of the imidazole (B134444) ring from acyclic precursors.
Multi-Component Reactions for Imidazole Ring Formation
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, minimizing waste and simplifying procedures. tcichemicals.com For the synthesis of 2-aminoimidazoles, MCRs have proven to be a powerful tool. A notable example is the Groebke-Blackburn-Bienaymé reaction, a three-component reaction involving an aldehyde, an isonitrile, and an α-aminoazine (such as 2-aminopyridine (B139424) or 2-aminoimidazole) in the presence of an acid catalyst to form fused nitrogen-containing aromatic compounds. tcichemicals.com
Another MCR strategy involves the reaction of α-azido chalcones, aryl aldehydes, and anilines catalyzed by erbium triflate to produce highly substituted imidazoles in excellent yields. organic-chemistry.org Furthermore, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) without a solvent. organic-chemistry.org The development of MCRs for the synthesis of 5-amino and 5-iminoimidazo[1,2-a]imidazoles using 2-aminoimidazoles, aldehydes, and isocyanides catalyzed by zirconium(IV) chloride has also been reported, showcasing the versatility of this approach. nih.gov
| Reactants | Catalyst/Conditions | Product Type |
| Aldehyde, Isonitrile, α-Aminoazine | Acid Catalyst | Fused Aminoimidazoles |
| α-Azido Chalcone, Aldehyde, Aniline | Erbium Triflate | Highly Substituted Imidazoles |
| 2-Bromoacetophenone, Aldehyde, Amine, Ammonium Acetate | Solvent-free, Heat | 1,2,4-Trisubstituted Imidazoles |
| 2-Aminoimidazole, Aldehyde, Isocyanide | Zirconium(IV) Chloride | 5-Amino/Iminoimidazo[1,2-a]imidazoles |
Cyclization Reactions Involving Alpha-Bromoaldehydes and Aminopyrimidines
A divergent and efficient synthesis of substituted 2-aminoimidazoles has been developed utilizing readily available 2-aminopyrimidines and α-bromocarbonyl compounds. acs.orgbeilstein-journals.org This method can be performed under conventional heating or with microwave irradiation. acs.org The reaction proceeds through the formation of 1,2,3-substituted imidazo[1,2-a]pyrimidin-1-ium salts, which are then cleaved with hydrazine (B178648) or secondary amines to yield 1,4,5-trisubstituted 2-aminoimidazoles. acs.org Alternatively, hydrazinolysis of 2-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-4-ium salts, followed by a Dimroth-type rearrangement, leads to the formation of 2-amino-1H-imidazoles. acs.org The use of 2-aminopyrimidines as a masked guanidine (B92328) function in reaction with α-bromo aldehydes provides a simple and high-yielding route to these compounds. thieme-connect.com
Reactions with Dicarbonyl Compounds and Substituted Amides
The reaction of dicarbonyl compounds with substituted amides and a source of ammonia (B1221849) is a classical and widely used method for constructing the imidazole ring. One common approach involves the condensation of a 1,2-dicarbonyl compound, such as benzil (B1666583), with an aldehyde and ammonium acetate. This method, often referred to as the Radziszewski synthesis, can be facilitated by various catalysts. For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved using benzil or 9,10-phenanthrenequinone, different aldehydes, and ammonium acetate in ethanol (B145695) at 80 °C over a short period. rsc.org
Catalytic Systems in the Synthesis of 2-Aminoimidazole Analogues
The quest for more efficient, selective, and environmentally friendly synthetic methods has led to the extensive exploration of catalytic systems in 2-aminoimidazole synthesis. These catalysts often enable milder reaction conditions, higher yields, and greater functional group tolerance.
Role of Transition Metal Catalysts (e.g., Copper, Ruthenium)
Transition metal catalysts have emerged as powerful tools in the synthesis of 2-aminoimidazoles. researchgate.net Palladium-catalyzed carboamination reactions of N-propargyl guanidines and aryl triflates have been developed to generate 2-aminoimidazole products in good yields. acs.orgresearchgate.net This methodology facilitates the formation of both a C-N and a C-C bond during the annulation step, allowing for the rapid construction of diversely substituted 2-aminoimidazoles. acs.orgresearchgate.net The utility of this approach has been demonstrated in the total synthesis of natural products like preclathridine A, preclathridine B, and dorimidazole B. acs.org
Copper-catalyzed multicomponent cascade reactions have also been employed for the rapid assembly of polysubstituted 2-aminoimidazoles. acs.org Furthermore, a titanacarborane monoamide complex has been shown to catalyze the [3+2] annulation of propargylamines with carbodiimides, affording a new class of substituted 2-aminoimidazoles in good to excellent yields. organic-chemistry.org This atom-economical approach offers a direct and regioselective pathway to these important scaffolds. organic-chemistry.org The imidazolin-2-iminato ligand, derived from the reaction of N-heterocyclic carbenes with organic azides, has been used to synthesize a variety of transition metal complexes, which have applications in catalysis. researchgate.netespublisher.com
| Catalyst System | Reaction Type | Key Features |
| Palladium(OAc)₂ / Ligand | Alkyne Carboamination | Forms C-C and C-N bonds in one step |
| Copper Bromide (CuBr) | Multicomponent Cascade | Rapid assembly of polysubstituted products |
| Titanacarborane Monoamide | [3+2] Annulation | Atom-economical, regioselective |
Heterogeneous Catalysis in Imidazole Synthesis
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and improved stability. researchgate.nettandfonline.com In the synthesis of imidazole derivatives, various heterogeneous catalysts have been successfully employed. tandfonline.comtandfonline.com
For example, Fe₃O₄ nanoparticles coated with cellulose-OSO₃H have been prepared and used as an efficient and biodegradable heterogeneous catalyst for the one-pot, three-component synthesis of trisubstituted imidazoles. rsc.org Similarly, Fe₃O₄@chitosan has been utilized as a reusable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles from 1,2-diketones, aromatic aldehydes, and ammonium acetate. tandfonline.com Other examples include the use of ZrO₂-Al₂O₃ and nickel chloride supported on acidic alumina (B75360) for the synthesis of trisubstituted imidazoles with high yields. tandfonline.com Metal-organic frameworks (MOFs), such as MIL-101(Cr), have also been shown to be highly efficient heterogeneous catalysts for the one-pot synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com
| Heterogeneous Catalyst | Reactants | Yield |
| MNP–cellulose–OSO₃H | Benzil, Aldehydes, Ammonium Acetate | 83–97% rsc.org |
| Fe₃O₄@chitosan | 1,2-Diketone, Aldehydes, Ammonium Acetate | 90–98% tandfonline.com |
| ZrO₂-Al₂O₃ | Benzil, Aldehydes, Ammonium Acetate | 91–99.6% tandfonline.com |
| NiCl₂·6H₂O/Al₂O₃ | Benzil, Aldehydes, Ammonium Acetate | 86–94% tandfonline.com |
| MIL-101(Cr) | 1,2-Diketone, Aldehydes, Ammonium Acetate | High yields mdpi.com |
Green Chemistry Approaches and Reaction Condition Optimization in 2-Aminoimidazole Synthesis
In recent years, a significant shift towards more environmentally benign and efficient synthetic protocols has been observed. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
One notable advancement is the use of deep eutectic solvents (DESs) as a reaction medium. mdpi.comnih.govresearchgate.net A study demonstrated a high-yield, one-pot, two-step synthesis of 2-aminoimidazoles by reacting α-chloroketones with guanidine derivatives in a DES composed of choline (B1196258) chloride (ChCl) and either glycerol (B35011) or urea. mdpi.comnih.govresearchgate.net This method offers several advantages over using conventional volatile organic solvents (VOCs), including shorter reaction times (4–6 hours compared to 10–12 hours), the ability to conduct the reaction under air, and a simpler work-up procedure. mdpi.comnih.govresearchgate.net The DES can also be recycled, further enhancing its green credentials. mdpi.comnih.gov
Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient construction of 2-aminoimidazole derivatives. acs.orgmsu.ruacs.org This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. msu.ruacs.orgorganic-chemistry.org For instance, a microwave-assisted, one-pot, two-step protocol was developed for the synthesis of polysubstituted 2-aminoimidazoles from 2-aminopyrimidines and α-bromocarbonyl compounds. acs.org This method utilizes the 2-aminopyrimidine (B69317) ring as a protected guanidine fragment, which is subsequently cleaved by hydrazine. acs.org Another microwave-assisted procedure involves the reaction of α-haloketones with N-acetylguanidine, followed by deacetylation to yield the desired 2-aminoimidazoles. acs.orgresearchgate.net
Ultrasound-assisted synthesis represents another green technique that has been applied to the synthesis of imidazole-based compounds. nih.gov Sonication can enhance reaction rates and yields, often under milder conditions than conventional methods. nih.gov For example, the Debus-Radziszewski reaction for the synthesis of 2-aryl-4-phenyl-1H-imidazoles was shown to be more rapid and eco-friendly when conducted under ultrasound irradiation. nih.gov
The table below summarizes and compares various green chemistry approaches for the synthesis of the 2-aminoimidazole core.
| Method | Reactants | Key Conditions | Advantages | Reference |
|---|---|---|---|---|
| Deep Eutectic Solvents (DES) | α-Chloroketones, Guanidine derivatives | Choline chloride/Urea or Glycerol, 80°C | Reduced reaction time (4-6h), air atmosphere, recyclable solvent, simple work-up. | mdpi.comnih.gov |
| Microwave-Assisted Synthesis | 2-Aminopyrimidines, α-Bromocarbonyl compounds | Microwave irradiation, 80-160°C | Rapid (minutes), high yields (65-95%). | acs.org |
| Microwave-Assisted Synthesis | α-Haloketones, N-Acetylguanidine | Microwave irradiation | Significant rate enhancement, overall reaction time of 20 minutes vs. 48 hours. | acs.org |
| Ultrasound-Assisted Synthesis | Phenylglyoxal monohydrate, Aldehyde, Ammonium acetate | Ultrasound irradiation, room temperature | Milder, more rapid, and eco-friendly compared to traditional methods. | nih.gov |
Derivatization Strategies of the 2-Aminoimidazole Core
The 2-aminoimidazole scaffold provides multiple sites for further functionalization, allowing for the generation of diverse chemical libraries. Key strategies include the introduction of substituents at the nitrogen atoms or the C4/C5 positions of the imidazole ring, as well as the construction of fused heterocyclic systems.
The introduction of aryl and heteroaryl moieties onto the 2-aminoimidazole core is a common strategy to modulate the compound's properties. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. acs.orgnih.gov A method for the synthesis of substituted 2-aminoimidazoles involves the Pd-catalyzed carboamination of N-propargyl guanidines with aryl triflates. acs.orgnih.gov This reaction forms both a C-N and a C-C bond in a single step, enabling the rapid construction of 2-aminoimidazoles with different aryl groups. acs.orgnih.gov
Furthermore, selective N-arylation of the 2-aminoimidazole ring can be achieved with high chemoselectivity using either palladium or copper catalysts. nih.gov Pd-catalyzed reactions tend to favor arylation of the primary amino group, while Cu-catalyzed systems promote arylation at the N1 position of the imidazole ring. nih.gov This orthogonal reactivity allows for controlled synthesis of specific N-arylated isomers from a common precursor. nih.gov
The following table details examples of the introduction of aromatic substituents onto the 2-aminoimidazole core.
| Reaction Type | Catalyst System | Reactants | Position of Arylation | Key Advantages | Reference |
|---|---|---|---|---|---|
| Carboamination | Pd(OAc)₂, Ligand (e.g., Nixantphos) | N-propargyl guanidines, Aryl triflates | C4/C5 | Forms C-N and C-C bonds in one step, late-stage derivatization. | acs.org |
| N-Arylation | Pd₂(dba)₃, Ligand (L1) | 2-Aminoimidazole, Aryl halides | C2-amino group | High chemoselectivity for the primary amino group. | nih.gov |
| N-Arylation | CuI, Ligand (L5) | 2-Aminoimidazole, Aryl iodides | N1-position | High chemoselectivity for the azole nitrogen. | nih.gov |
The 2-aminoimidazole core is a versatile building block for the synthesis of more complex, fused heterocyclic systems. These annulation reactions often lead to novel scaffolds with potential biological activities.
One such example is the microwave-assisted, multicomponent synthesis of 4-aminoimidazo[1,2-a] mdpi.comnih.govrsc.orgtriazines. rsc.orgrsc.org This reaction proceeds regioselectively from 2-aminoimidazoles, triethyl orthoformate, and cyanamide, providing a library of novel adenine (B156593) isosteres in good yields. rsc.orgrsc.org
Another important class of fused systems, the imidazo[1,2-a]imidazoles, can be synthesized through a three-component reaction of 1-unsubstituted 2-aminoimidazoles with various aldehydes and isocyanides, mediated by zirconium(IV) chloride. nih.govfrontiersin.org This method allows for the generation of a wide diversity of N-fused ring systems. nih.govfrontiersin.org
The tandem addition-cyclization reaction of vinyl azides with cyanamide, triggered by either thermal or photochemical activation, offers a rapid route to diverse 2-aminoimidazoles which can serve as precursors to fused systems. rsc.org Additionally, the reaction of 2-(o-iodoaryl)amino imidazoles, which can be synthesized via a domino addition/cyclization process, can be further cyclized to form benzoimidazo[1,2-a]imidazoles. researchgate.net
The table below provides an overview of various strategies for the formation of fused imidazole derivatives starting from 2-aminoimidazoles.
| Fused System | Synthetic Method | Reactants | Key Conditions | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a] mdpi.comnih.govrsc.orgtriazines | Multicomponent reaction | 2-Aminoimidazoles, Triethyl orthoformate, Cyanamide | Microwave irradiation | rsc.orgrsc.org |
| Imidazo[1,2-a]imidazoles | Three-component reaction | 2-Aminoimidazoles, Aldehydes, Isocyanides | Zirconium(IV) chloride | nih.govfrontiersin.org |
| Benzoimidazo[1,2-a]imidazoles | Intramolecular cyclization | 2-(o-Iodoaryl)amino imidazoles | - | researchgate.net |
Structural Modifications and Structure Activity Relationship Sar Studies of 4 Benzyl 1h Imidazol 2 Amine Analogues
Positional Isomerism and its Influence on Research Outcomes (e.g., 4- vs. 5-Benzyl Substitution)
The substitution pattern on the imidazole (B134444) ring is a critical determinant of a molecule's biological activity and chemical properties. In the case of N-unsubstituted 2-aminoimidazoles, the issue of positional isomerism between the 4- and 5-positions is complicated by prototropic tautomerism. The hydrogen on the N1 nitrogen can migrate to the N3 nitrogen, allowing for the interconversion of 4-substituted and 5-substituted isomers. This phenomenon means that a synthesis targeting a 4-substituted isomer may yield a mixture of 4- and 5-isomers, or the compound may exist as a dynamic equilibrium of both tautomers in solution.
However, for achieving specific molecular recognition, such as binding to a well-defined pocket in a biological target, the precise orientation of the benzyl (B1604629) group is crucial. In the rational design of arginase inhibitors, the orientation of the 2-aminoimidazole moiety, dictated by its point of attachment to an amino acid side chain, was found to be a critical determinant of binding affinity. nih.gov This highlights that while tautomerism can complicate SAR studies, controlling the positional isomerism, often by N1-substitution to lock the tautomeric form, is a key strategy for developing derivatives with optimized and specific interactions.
Investigation of Substituent Effects on the Imidazole Ring and Benzyl Moiety
Systematic modification of the core 2-aminoimidazole structure and its benzyl substituent has yielded significant insights into the structural requirements for activity in various contexts.
Substituent Effects on the Benzyl Moiety: The electronic and steric properties of substituents on the benzyl ring play a pivotal role in modulating activity. Studies on related benzimidazole (B57391) structures revealed that introducing a hydrophobic 4-chloro substituent to a C-2 benzyl group enhanced its activity as a PPARγ activator. nih.gov In a different study on benzyl benzoic acid derivatives designed as inhibitors of bacterial RNA polymerase, it was found that electron-withdrawing substituents, such as chlorine (Cl) and trifluoromethyl (CF₃), on the benzyl ring significantly improved antimicrobial activity. nih.gov This suggests that modifying the electronic landscape of the benzyl ring can enhance key interactions with biological targets.
Substituent Effects on the Imidazole Ring: Modifications to the imidazole core itself, beyond the position of the benzyl group, are also critical. In the development of arginase inhibitors, the length of the alkyl chain linking the 2-aminoimidazole heterocycle to an amino acid backbone was a key factor for potency. nih.gov The highest efficacy was observed when the side chain length matched that of the natural substrate, L-arginine, demonstrating the importance of spatial arrangement and linker length. nih.gov Furthermore, studies on nitroimidazoles have shown that the presence of an oxygen atom at the 2-position of a fused imidazole ring system is essential for aerobic activity against Mycobacterium tuberculosis. nih.gov This was further explored by replacing the oxygen with other electron-donating atoms like nitrogen and sulfur, which resulted in equipotent analogs. nih.gov
The following table summarizes key findings on substituent effects from various studies on 2-aminoimidazole and related heterocyclic analogs.
| Scaffold | Substitution Position | Substituent | Observed Effect | Research Context | Reference |
|---|---|---|---|---|---|
| Benzimidazole | C-2 Benzyl Ring | 4-Chloro | Enhanced activity | PPARγ Activation | nih.gov |
| Benzyl Benzoic Acid | Benzyl Ring | Cl, CF₃ (Electron-withdrawing) | Improved antimicrobial activity | RNA Polymerase Inhibition | nih.gov |
| 2-Aminoimidazole Amino Acid | Linker to Imidazole | Variable length alkyl chain | Potency is highly dependent on linker length | Arginase Inhibition | nih.gov |
| Nitroimidazo-oxazine | Fused Ring Position 2 | Replacement of O with N or S | Maintained potent activity | Antitubercular Activity | nih.gov |
Rational Design of 2-Aminoimidazole Derivatives for Targeted Research
The 2-aminoimidazole scaffold serves as a versatile starting point for the rational design of molecules aimed at specific biological targets. A prominent strategy involves using the 2-aminoimidazole moiety as a bioisostere for other functional groups. For example, it has been effectively employed as a guanidine (B92328) mimetic in the design of human arginase I inhibitors. nih.gov The incorporation of the guanidinium (B1211019) atoms within the imidazole ring lowers the pKa of the side chain, which can improve bioavailability and facilitate coordination with metal ions in the enzyme's active site. nih.gov
Another successful design approach is the hybridization of pharmacophores, where the 2-aminoimidazole core is combined with other known active fragments to create novel molecules with dual or enhanced activity. This strategy has been used to design dual inhibitors of Bcr-Abl and histone deacetylase (HDAC) by incorporating features of both inhibitor classes into a single molecular entity. rsc.org Similarly, combining benzimidazole and spiroxindole scaffolds has led to the development of new MDM2 inhibitors for cancer research. mdpi.com
The design process is often guided by the structures of natural products. Marine alkaloids like naamine (B1248366) A and isonaamine A, which feature the 2-aminoimidazole core, have inspired the design of libraries of triazole-based analogs to discover new agents that can inhibit the formation of bacterial biofilms. nih.gov This approach of using a natural product as a template for library design allows for the exploration of chemical space around a privileged scaffold to identify compounds with novel or improved properties.
Conformational Analysis of Substituted 2-Aminoimidazoles
Understanding the three-dimensional structure and conformational preferences of 4-benzyl-1H-imidazol-2-amine analogs is essential for deciphering their mechanism of action. Both experimental and computational methods are employed to study these properties.
Experimental Analysis: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating molecular conformation. For the related benzimidazole scaffold, these techniques have shown that the 2-amino group is coplanar with the fused ring system in its ground state. rsc.org In more complex systems, such as N-amino-imidazolin-2-one peptide mimics, X-ray and NMR analyses have revealed the adoption of specific turn geometries that are stabilized by intramolecular hydrogen bonds. nih.gov These studies demonstrate that the imidazole ring can act as a conformational constraint, rigidifying the molecular backbone into a bioactive shape. nih.gov
Computational Analysis: Theoretical methods, particularly Density Functional Theory (DFT), complement experimental findings by allowing for the exploration of conformational landscapes and the identification of low-energy conformers. nih.gov Potential energy surface (PES) scans can be performed by systematically rotating dihedral angles of key rotatable bonds to map out stable conformations. nih.gov Such analyses have been used to determine the lowest energy conformers of novel imidazole derivatives. nih.gov These computational studies can also predict the nature and strength of intramolecular interactions, like hydrogen bonds, that stabilize specific conformations. nih.gov The insights gained from both experimental and computational conformational analyses are critical for building accurate pharmacophore models and understanding the precise steric and electronic requirements for a molecule to interact effectively with its target.
Investigation of Biological Activities and Mechanistic Pathways of 4 Benzyl 1h Imidazol 2 Amine Analogues in Pre Clinical Research
Antimicrobial Activity Studies
Derivatives of 4-Benzyl-1H-imidazol-2-amine have been the subject of numerous studies to evaluate their efficacy against a wide range of pathogenic microorganisms. These investigations have unveiled significant antibacterial, antifungal, antiviral, and anti-parasitic activities, highlighting the therapeutic potential of this chemical scaffold.
Analogues of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action are multifaceted, primarily involving the disruption of the bacterial cell membrane integrity. Quaternary N-benzylimidazolium salts, for instance, have been shown to target and disrupt the bacterial membrane, a mechanism that contributes to their broad-spectrum activity. biomedpharmajournal.org
While direct disruption of cell wall synthesis, akin to the action of β-lactam antibiotics, is not the primary mechanism, the interference with the cell envelope can lead to a cascade of events that inhibit bacterial growth and viability. Some imidazole (B134444) derivatives have been found to interfere with the synthesis of essential cellular components, which can indirectly affect the integrity of the cell wall and other vital processes. ijesrr.org The disruption of the cell membrane's permeability can lead to the leakage of intracellular components and a breakdown of the electrochemical gradients necessary for cellular functions. Further research is ongoing to fully elucidate the specific intracellular targets and the extent to which protein synthesis is inhibited by these compounds. nih.gov
| Compound Type | Bacterial Strain | Observed Activity | Potential Mechanism of Action |
|---|---|---|---|
| N-substituted imidazole 2-aldoxime derivatives | Enterococcus faecalis, Staphylococcus aureus, Escherichia coli | Potent antimicrobial activity with MIC values of 12.5–50.0 μg/mL. mdpi.com | Disruption of bacterial cell membrane. biomedpharmajournal.org |
| Imidazole derivatives (general) | Broad spectrum | Varying degrees of antibacterial efficacy. ijesrr.org | Interference with essential cellular component synthesis. ijesrr.org |
The antifungal properties of this compound analogues are significant, with a primary mechanism of action being the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. researchgate.net
Specifically, these compounds have been shown to target and inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is a critical enzyme in the ergosterol biosynthesis pathway. nih.govnih.gov This mechanism is similar to that of the widely used azole antifungal drugs. The inhibition of this enzyme leads to an accumulation of toxic sterol intermediates and a depletion of ergosterol, which compromises the fungal cell membrane. researchgate.net Studies on various benzimidazole (B57391) derivatives have confirmed their ability to inhibit ergosterol synthesis in a concentration-dependent manner. nih.gov
| Compound Type | Fungal Species | Observed Activity | Mechanism of Action |
|---|---|---|---|
| (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole (EMC120B12) | Candida glabrata, Candida krusei | High antifungal activity. nih.gov | Inhibition of Erg11p in the ergosterol biosynthesis pathway. nih.gov |
| Benzimidazole-oxadiazole compounds | Candida species | Moderate to potent antifungal activities. nih.gov | Inhibition of lanosterol 14-α-demethylase. nih.gov |
| 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole | Various Candida, Aspergillus, and dermatophytes | Exhibited the best antifungal activities among tested compounds. nih.gov | Inhibition of ergosterol synthesis. nih.gov |
Research into the antiviral potential of this compound analogues has shown promising results against a variety of viruses. The mechanisms of action appear to be virus-specific, often targeting essential viral enzymes. For instance, some imidazole derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. mdpi.comnih.gov By binding to the active site of Mpro, these compounds can block its function and thus inhibit the viral life cycle. mdpi.com
In the context of the Hepatitis C Virus (HCV), benzimidazole-based inhibitors have been shown to act as allosteric inhibitors of the RNA-dependent RNA polymerase (RdRP), another key enzyme in viral replication. nih.gov This allosteric inhibition prevents the enzyme from functioning correctly, thereby halting the replication of the viral genome. The versatility of the imidazole scaffold allows for the design of compounds that can target different viral proteins, making it a promising area for the development of new antiviral drugs. nih.gov Some research also suggests that certain N-heterocycles can interfere with the viral life cycle at multiple points, including viral entry into host cells. researchgate.net
| Compound Type | Virus | Observed Activity | Potential Mechanism of Action |
|---|---|---|---|
| Imidazole derivatives | SARS-CoV-2 | Potential inhibition of viral replication. mdpi.comnih.gov | Inhibition of the main protease (Mpro). mdpi.comnih.gov |
| Benzimidazole-based inhibitors | Hepatitis C Virus (HCV) | Efficient inhibition of HCV RNA replication. nih.gov | Allosteric inhibition of RNA-dependent RNA polymerase (RdRP). nih.gov |
| Imidazole 4,5-dicarboxamide derivatives | Dengue virus (DENV), Yellow fever virus (YFV) | Inhibitory action in the micromolar range. nih.gov | Inhibition of viral replication. nih.gov |
Analogues of this compound have demonstrated significant activity against various parasites, including Leishmania and Trypanosoma species. A series of N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized and evaluated for their in vitro activity against Leishmania mexicana, the causative agent of cutaneous leishmaniasis. nih.gov
The mechanism of action for the anti-parasitic effects of these compounds is thought to involve multiple pathways. One key target is the parasite's arginase enzyme, which is crucial for its survival and replication. nih.gov Inhibition of this enzyme disrupts the parasite's metabolism. Additionally, some benzimidazole derivatives are known to interfere with the polymerization of tubulin into microtubules, which are essential for various cellular functions in parasites. bvsalud.org There is also evidence to suggest that dicationic bisbenzamidines, which are structurally related to some of the studied analogues, can target the parasite's DNA. nih.gov
| Compound Type | Parasite | Observed Activity | Potential Mechanism of Action |
|---|---|---|---|
| N-benzyl-1H-benzimidazol-2-amine derivatives | Leishmania mexicana, Leishmania braziliensis, Leishmania donovani | Micromolar activity against promastigotes and amastigotes. nih.gov | Inhibition of arginase. nih.gov |
| Benznidazole (a 2-nitroimidazole) | Trypanosoma cruzi | Active against acute and early chronic stages. nih.gov | Prodrug that is activated within the parasite. bvsalud.org |
| 1,2,3-triazole-based analogues of benznidazole | Trypanosoma cruzi | Some analogues more active than benznidazole. epa.gov | Not specified, likely similar to benznidazole. |
Bacterial and fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial agents. Imidazole and its derivatives have emerged as promising agents for both the prevention of biofilm formation and the disruption of established biofilms. nih.gov
The anti-biofilm activity of these compounds is often linked to the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and regulate biofilm formation. nih.govresearchgate.netnih.gov By interfering with QS signaling molecules or their receptors, imidazole derivatives can prevent the bacteria from initiating the biofilm formation process. nih.gov For instance, certain imidazole derivatives have been shown to effectively bind to the CviR protein in Chromobacterium violaceum, a key component of its QS system, thereby inhibiting biofilm development. nih.gov Benzimidazolium salts have also been shown to impair the structural integrity of bacterial membranes, which contributes to their ability to disrupt mature biofilms. nih.gov
| Compound Type | Microorganism | Observed Activity | Mechanism of Action |
|---|---|---|---|
| Imidazole derivatives (IMA-1 to IMA-5) | Chromobacterium violaceum | Inhibition of biofilm formation and disruption of existing biofilms. nih.govresearchgate.netnih.gov | Inhibition of quorum sensing by binding to the CviR protein. nih.gov |
| N-alkylimidazole derivatives | Pseudomonas aeruginosa | Inhibition of virulence and biofilm formation. researchgate.net | Inhibition of quorum sensing, potentially through interaction with LasR. researchgate.net |
| Benzimidazolium salts | Methicillin-resistant Staphylococcus aureus (MRSA) | Prevention of biofilm formation and dispersal of mature biofilms. nih.gov | Impairment of biofilm and bacterial membrane structural integrity. nih.gov |
A significant strategy in combating antimicrobial resistance is the use of compounds that can restore the efficacy of existing antibiotics. Analogues of this compound have shown potential in this area, particularly as inhibitors of β-lactamases. mdpi.com β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics, a cornerstone of antibacterial therapy.
By inhibiting β-lactamases, these imidazole-based compounds can protect β-lactam antibiotics from degradation, thereby allowing them to exert their antibacterial effect. mdpi.com This synergistic action effectively broadens the spectrum of activity of the antibiotic and can overcome resistance in previously resistant bacterial strains. The development of novel β-lactamase inhibitors is a critical area of research, and the imidazole scaffold has been identified as a promising starting point for the design of such agents. biomedpharmajournal.orgnih.govfrontiersin.org
| Compound Type | Antibiotic Class | Observed Activity | Mechanism of Action |
|---|---|---|---|
| 1H-imidazole-2-carboxylic acid derivatives | Meropenem (a carbapenem) | Potent inhibition of VIM-2 metallo-β-lactamase. nih.gov | Inhibition of β-lactamase, protecting the β-lactam antibiotic from hydrolysis. nih.gov |
| Imidazole 2-aldoxime derivatives | Ceftazidime (a cephalosporin) | Strong efficacy against a wide range of β-lactamase producing strains when combined with ceftazidime. mdpi.com | Inhibition of β-lactamase. mdpi.com |
| General β-lactamase inhibitors | β-lactam antibiotics | Restoration of antibacterial activity against resistant strains. mdpi.com | Inhibition of β-lactamase enzymes. mdpi.com |
Research on Anti-inflammatory Potential and Associated Pathways
The therapeutic potential of compounds containing an imidazole or benzimidazole core has been explored in the context of inflammation. Research into derivatives has indicated significant anti-inflammatory effects, often comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govresearchgate.net For instance, certain novel benzimidazole derivatives have demonstrated noteworthy inhibitory potency against cyclo-oxygenase-2 (COX-2), an enzyme centrally involved in the inflammatory cascade. ekb.eg In preclinical in vivo models, such as the carrageenan-induced paw edema assay in rats, these compounds have shown significant anti-inflammatory activity, similar to that of standard drugs like indomethacin (B1671933) and diclofenac. nih.govnih.govekb.eg
The mechanism of action for these analogues is often linked to the downregulation of pro-inflammatory mediators. Studies on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives found that they could potently inhibit the production of nitric oxide and tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, the investigation of 2-aminoimidazole amino acids has uncovered another anti-inflammatory pathway through the inhibition of arginase. nih.govnih.gov Arginase is considered a pharmaceutical target for managing diseases associated with inflammation, such as asthma. nih.gov By inhibiting this enzyme, these compounds can modulate L-arginine homeostasis, which plays a role in inflammatory responses. nih.gov One potent derivative, 2-(S)-amino-5-(2-aminoimidazol-1-yl)pentanoic acid (A1P), was shown to significantly attenuate airways hyperresponsiveness in a murine model of allergic airways inflammation, highlighting the potential of this chemical scaffold to address inflammation through various mechanistic pathways. nih.govnih.gov
Exploratory Studies into Anticancer Activity and Cellular Mechanisms
The imidazole scaffold is a feature of various compounds investigated for their potential in cancer therapy. nih.gov Preclinical research has focused on several key mechanisms through which these analogues may exert their effects, including the disruption of tumor blood supply, interference with cell signaling, and the induction of programmed cell death.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Compounds that can inhibit this process are of significant interest in oncology research. A series of 4-(N-imidazol-2-ylmethyl)aminobenzopyran analogues were found to possess antiangiogenic properties. nih.gov In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) demonstrated that these compounds could inhibit tube formation, a key step in angiogenesis. nih.gov One specific analogue, a p-Cl substituted variant (compound 4c), completely inhibited HUVEC tube formation at a concentration of 10 µM. nih.gov This antiangiogenic activity translated to in vivo efficacy, where compound 4c significantly inhibited tumor growth by 52% in a nude mice xenograft model using A549 human non-small cell lung carcinoma cells. nih.gov
Cancer development is often driven by dysregulated cell signaling pathways that control cell proliferation and survival. Analogues of this compound have been implicated in the modulation of these critical pathways. For example, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives were designed as inhibitors of V600E-mutated BRAF kinase, a key component of the MAPK signaling pathway that is frequently mutated in various cancers. nih.gov Several of these compounds showed potent inhibitory activity against V600EBRAF, with IC50 values in the sub-micromolar range, suggesting a potential mechanism for controlling cancer cell proliferation. nih.gov
Another relevant pathway involves the serine/threonine kinase AKT, which is regulated by mTORC2. In multiple myeloma cells, arginine deprivation was found to stimulate mTORC2, leading to increased AKT phosphorylation and activity, which in turn protected the cancer cells from drug-induced death. frontiersin.org Pharmacological inhibition of arginase in a xenograft mouse model led to reduced tumor growth and decreased intra-tumor AKT phosphorylation, indicating that modulating arginine availability through enzyme inhibition can impact this pro-survival signaling pathway. frontiersin.org
Targeting apoptotic pathways to eliminate malignant cells is a cornerstone of cancer therapy. nih.gov Research has shown that novel imidazole derivatives can induce apoptosis in cancer cells. One study identified a compound, designated 4f, that exhibited outstanding antiproliferative activity against three different cancer cell lines. nih.gov Further investigation into its mechanism revealed that it induced apoptosis in HeLa cells. nih.gov
The pro-apoptotic effect of compound 4f was mediated through the intrinsic, or mitochondrial, pathway of apoptosis. Treatment of HeLa cells with this compound led to a time-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is known to promote mitochondrial dysfunction and trigger the apoptotic cascade. nih.gov The effectiveness of this compound in inducing apoptosis was significant, with data from Hoechst/PI double staining showing a high percentage of apoptotic cells after treatment. nih.gov
| Treatment | Time (hours) | Apoptosis Rate (%) |
|---|---|---|
| Control | 24 | N/A |
| Compound 4f | 24 | 68.2 |
| 5-FU (Control Drug) | 24 | 39.6 |
Enzyme Inhibition Studies
The 2-aminoimidazole moiety is a versatile structural motif that has been incorporated into molecules designed to inhibit specific enzymes, demonstrating its potential as a targeted therapeutic strategy.
Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. nih.gov It has emerged as a therapeutic target for various diseases, and the 2-aminoimidazole group has been effectively used as a guanidine (B92328) mimetic to design potent inhibitors. nih.govnih.gov While the simple 2-aminoimidazole molecule is a weak, noncompetitive inhibitor of human arginase I, incorporating this moiety into the side chain of an L-amino acid scaffold significantly enhances inhibitory potency. nih.gov
Structure-activity relationship studies have shown that these 2-aminoimidazole amino acids can directly target metal coordination and hydrogen bond interactions within the enzyme's active site. nih.gov One of the most potent inhibitors developed from this class is 2-(S)-amino-5-(2-aminoimidazol-1-yl)pentanoic acid (A1P), which binds to human arginase I with low micromolar affinity. nih.govnih.gov In addition to human arginase, derivatives based on this scaffold have also been shown to inhibit arginase from other organisms. For instance, a derivative from a series of N-benzyl-1H-benzimidazol-2-amines demonstrated 68.27% inhibition of the recombinant arginase from Leishmania mexicana (LmARG), a potential therapeutic target for leishmaniasis. nih.gov
| Compound | Inhibitory Constant (Ki or Kd) |
|---|---|
| 2-Aminoimidazole | 3.6 mM (Ki) |
| 2-(S)-amino-5-(2-aminoimidazol-1-yl)pentanoic acid (A1P) | 2 µM (Kd) |
Vascular Adhesion Protein-1 (VAP-1) Inhibition
Analogues of this compound have been identified as potent inhibitors of Vascular Adhesion Protein-1 (VAP-1), an enzyme implicated in inflammation and diabetic complications. mdpi.com VAP-1 is a dual-function ectoenzyme that acts as a copper-containing amine oxidase and is involved in the adhesion of leukocytes at inflammation sites. mdpi.com Its enzymatic activity leads to the production of hydrogen peroxide and ammonia (B1221849), which can contribute to pathological processes. mdpi.com
Research into novel 1H-imidazol-2-amine derivatives has led to the development of highly potent VAP-1 inhibitors. nih.gov In an effort to improve upon earlier compounds that showed weak activity in humans, scientists evaluated the structure-activity relationships of various bioisosteres. nih.gov This led to the identification of a 1H-benzimidazol-2-amine compound with strong activity. nih.gov Further optimization, which included introducing a methylene (B1212753) linker between the phenyl and imidazole rings to enhance flexibility, resulted in compounds with significantly improved inhibitory effects on human VAP-1. mdpi.com
One particularly potent inhibitor, compound 37b , emerged from these studies, demonstrating nanomolar efficacy against both human and rat VAP-1. nih.gov In preclinical models, oral administration of this compound was shown to markedly inhibit ocular permeability in streptozotocin-induced diabetic rats, suggesting its potential as a therapeutic agent for conditions like diabetic macular edema. nih.gov
Table 1: VAP-1 Inhibitory Activity of a Lead 1H-imidazol-2-amine Analogue
| Compound | Target | IC50 (µM) | Source |
|---|---|---|---|
| 37b | Human VAP-1 | 0.019 | nih.gov |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Beta-lactamase Activity Modulation
An extensive review of pre-clinical research literature did not yield specific studies investigating the modulation of beta-lactamase activity by this compound or its direct analogues. While other imidazole-containing compounds, such as 1H-imidazole-2-carboxylic acids, have been explored for their inhibitory effects on certain metallo-β-lactamases, this activity has not been documented for the 2-aminoimidazole scaffold relevant to this article.
Interactions with Biological Targets (e.g., Enzymes, Receptors)
The imidazole scaffold, a core component of this compound, is a versatile pharmacophore found in analogues that interact with a diverse range of biological targets, primarily enzymes involved in cell signaling and replication.
Kinase Inhibition: Derivatives of the parent structure have been developed as potent kinase inhibitors for anticancer applications. Benzimidazole-linked compounds have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, the process of forming new blood vessels that tumors need to grow. biomedpharmajournal.org Similarly, 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives have been synthesized and shown to inhibit V600E-mutated BRAF (V600EBRAF), a serine/threonine kinase that is a critical component of the MAPK signaling pathway and a driver in many cancers. nih.gov For instance, compound 12l from this series showed a dominant activity with an IC50 value of 0.49 µM against V600EBRAF. nih.gov
Tubulin Polymerization Inhibition: Other imidazole-based analogues, specifically 2-aryl-4-benzoyl-imidazoles (ABI), have been shown to exert their anticancer effects by inhibiting tubulin polymerization. nih.gov These compounds interact with the colchicine (B1669291) binding site on tubulin, disrupting the formation of microtubules, which are essential for cell division. nih.gov This mechanism makes them effective against multidrug-resistant cancer cells. nih.gov
Viral Enzyme Inhibition: The benzimidazole nucleus is also a key feature in compounds designed to inhibit viral enzymes. nih.gov For example, 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivatives have been synthesized as inhibitors of HIV-1 integrase. nih.gov This enzyme is crucial for integrating the viral DNA into the host genome, and its inhibition blocks the virus's replication cycle. nih.gov These compounds are designed to chelate Mg2+ ions in the enzyme's active site, a mechanism shared by several approved integrase inhibitors. nih.gov
Table 2: Biological Targets of this compound Analogues
| Compound Class | Biological Target | Therapeutic Area | Source |
|---|---|---|---|
| 1H-imidazol-2-amine derivatives | Vascular Adhesion Protein-1 (VAP-1) | Diabetic Complications | nih.gov |
| Benzimidazole-linked-1,3,4-thiadiazol-2-amine derivatives | VEGFR-2 Kinase | Oncology | biomedpharmajournal.org |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives | V600EBRAF Kinase | Oncology | nih.gov |
| 2-aryl-4-benzoyl-imidazoles (ABI) | Tubulin (Colchicine Site) | Oncology | nih.gov |
Computational and Theoretical Investigations of 4 Benzyl 1h Imidazol 2 Amine
Molecular Docking Analysis of 4-Benzyl-1H-imidazol-2-amine with Biological Targets (e.g., VAP-1)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as this compound, and its biological target, typically a protein receptor.
While specific docking studies exclusively on this compound with VAP-1 are not extensively detailed in publicly available literature, the principles can be inferred from studies on analogous benzimidazole (B57391) structures. For example, docking analyses of N-benzyl-1H-benzimidazol-2-amine derivatives with Leishmania mexicana arginase, another important therapeutic target, have demonstrated how the benzyl (B1604629) moiety and the benzimidazole nucleus position themselves to interact with key amino acid residues, thereby inhibiting enzyme function. Similarly, docking of benzimidazolyl diketo acid derivatives into the HIV-1 integrase active site has shown the importance of the benzyl group in interacting with hydrophobic pockets. nih.gov
The general procedure for such a docking analysis involves:
Preparation of the Receptor: The three-dimensional crystal structure of the target protein (e.g., VAP-1) is obtained from a protein database. Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
Preparation of the Ligand: A 3D model of this compound is constructed and its energy is minimized to obtain a stable conformation.
Docking Simulation: Using software like AutoDock, the ligand is placed into the defined active site of the receptor, and various possible binding poses are explored and scored based on their predicted binding energy.
The results from these simulations provide a static model of the ligand-target interaction, highlighting the key residues involved and guiding further structural modifications to enhance binding.
Molecular Dynamics Simulations to Understand Ligand-Target Interactions
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. This technique simulates the movement of atoms and molecules, allowing for the observation of conformational changes and the stability of interactions.
For a compound like this compound, MD simulations can be used to:
Assess the stability of the docked pose: By running a simulation for several nanoseconds, researchers can determine if the initial binding orientation predicted by docking is stable or if the ligand dissociates or shifts to a different binding mode.
Analyze conformational changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, providing a more realistic model of the interaction. nih.gov
Calculate binding free energies: More advanced MD techniques can be used to compute the free energy of binding, which provides a more accurate prediction of the ligand's affinity for the target compared to docking scores alone. nih.gov
Studies on related benzimidazole derivatives have successfully employed MD simulations to explore their interactions with various targets. For instance, simulations have been used to investigate the stability of benzimidazol-2-one (B1210169) derivatives within the active sites of anticancer targets, confirming that the predicted binding modes are stable throughout the simulation. nih.gov Similarly, MD simulations of imidazole (B134444) in aqueous solutions have been conducted to understand its solvation and interaction with water molecules, which is crucial for its bioavailability.
The stability of the protein-ligand complex during an MD simulation is often evaluated by monitoring metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over time. A stable RMSD value suggests that the complex has reached equilibrium and the binding is stable.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Aminoimidazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For 2-aminoimidazole derivatives, QSAR models can predict the inhibitory activity of new, unsynthesized compounds based on their structural features.
A typical QSAR study involves the following steps:
Data Collection: A dataset of 2-aminoimidazole derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP), electronic properties (e.g., atomic charges), and steric properties (e.g., molecular volume).
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates the calculated descriptors with the observed biological activity. nih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.govnih.gov
QSAR studies on benzimidazole derivatives have successfully identified key structural features that influence their activity against various targets, including bacteria and cancer cell lines. nih.govijpsr.com For instance, a QSAR analysis of 2-amino benzimidazoles against Pseudomonas aeruginosa revealed that the presence of the amino group contributes significantly to their antibacterial activity compared to methyl-substituted analogues. researchgate.net Such models can provide valuable insights into the design of new derivatives with improved potency.
| Descriptor Type | Example | Relevance to Activity |
| Electronic | Dipole Moment | Influences electrostatic interactions with the target. |
| Steric | Molecular Volume | Determines the fit of the ligand in the binding pocket. |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |
| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |
This table provides examples of descriptor types used in QSAR modeling.
Theoretical Prediction of Binding Affinities and Pharmacophore Modeling
Beyond predicting binding poses, computational methods can also provide quantitative predictions of binding affinity. Techniques like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method are often used in conjunction with MD simulations to calculate the binding free energy of a ligand to its target. These calculations provide a more accurate estimation of potency than simple docking scores.
Pharmacophore modeling is another crucial computational approach. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target.
For a series of active 2-aminoimidazole inhibitors of a target like VAP-1, a pharmacophore model might include features such as:
A hydrogen bond donor feature corresponding to the amine group.
A hydrogen bond acceptor feature from a nitrogen atom in the imidazole ring.
A hydrophobic/aromatic feature representing the benzyl group.
Defined spatial relationships (distances and angles) between these features.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large databases of chemical compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This "virtual screening" approach is a highly efficient method for discovering new lead compounds with diverse chemical scaffolds. nih.gov
The development of a pharmacophore model typically involves aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. This can be done based on the ligands alone (ligand-based) or by considering the interactions within the active site of the target protein (structure-based). nih.gov
4 Benzyl 1h Imidazol 2 Amine and Its Role As a Research Probe and Lead Compound
Development of 2-Aminoimidazole Frameworks for Drug Discovery Efforts
The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the design of modulators for a diverse range of biological targets. nih.gov This unique building block is a key component of numerous natural products, particularly alkaloids isolated from marine sponges, which exhibit a wide spectrum of pharmacological activities. nih.govsemanticscholar.orgresearchgate.net The fascinating structures and potent bioactivities of these marine alkaloids have established them as promising lead compounds for various druggable targets, sparking significant interest in the 2-AI framework for drug discovery. nih.govsemanticscholar.org
The versatility of the 2-aminoimidazole core has led to its application in developing treatments for various diseases. For instance, derivatives have been investigated as inhibitors of advanced glycation end-products (AGEs) implicated in diabetic complications, as antibiofilm agents to combat bacterial and fungal resistance, and as kinase inhibitors for cancer therapy. nih.govnih.govresearchgate.net The physicochemical properties of the 2-AI ring system make it a valuable pharmacophore, and its ability to act as a bioisostere for functional groups like guanidine (B92328) and benzamidine (B55565) further enhances its utility in medicinal chemistry. nih.govresearchgate.net
Research has demonstrated that small molecules containing the 2-AI heterocycle are potent agents against biofilm formation by pathogenic bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, the 2-aminoimidazole skeleton is central to the development of inhibitors for specific enzymes and receptors, highlighting its importance in creating targeted therapies. The broad utility of this framework ensures its continued relevance in both academic research and the pharmaceutical industry for the discovery of novel therapeutics.
Exploration of Synthetic Accessibility and Chemical Space for Novel Lead Identification
The successful application of the 2-aminoimidazole (2-AI) framework in drug discovery is heavily reliant on its synthetic accessibility, which allows for the creation of large and diverse chemical libraries. Numerous synthetic routes have been developed for the construction of the 2-AI core, many of which were pioneered during the total synthesis of complex marine natural products. researchgate.net These methodologies provide a robust foundation for generating a wide array of substituted 2-AI derivatives, enabling a thorough exploration of the available chemical space.
The synthetic tractability of the 2-AI scaffold is a significant advantage. For example, some approaches facilitate a rapid, two-step process to access novel 2-AI compounds from readily available starting materials like α-amino acids. nih.gov Such efficient and scalable syntheses are crucial for academic and industrial settings, allowing for the production of substantial quantities of material for biological screening and lead optimization studies. nih.gov The ability to readily modify the scaffold at various positions allows chemists to systematically alter the compound's properties to map the structure-activity relationship (SAR).
The exploration of the chemical space around the 2-AI core has yielded compounds with a wide range of biological activities. Libraries of these compounds have been screened against various targets, leading to the identification of potent agents for diverse therapeutic areas. This includes the discovery of antibiofilm agents effective against multidrug-resistant bacteria and fungi, as well as potent antimalarial compounds. nih.govnih.gov The unique chemical space occupied by the 2-aminoimidazole pharmacophore makes it an ideal starting point for high-throughput screening campaigns aimed at identifying novel hit compounds.
| Synthetic Approach | Key Features | Application Example | Reference |
| Cyclization Reactions | Construction of the core imidazole (B134444) ring from acyclic precursors. | General synthesis of various 2-aminoimidazoles. | acs.org |
| Akabori Reduction/Cyanamide Condensation | Rapid, scalable two-step procedure from amino acids. | Generation of second-generation AGE inhibitors. | nih.gov |
| Ring Transformation Reactions | Synthesis from other heterocyclic systems like imidazo[1,2-a]pyrimidines. | Preparation of substituted 2-aminoimidazoles. | researchgate.net |
| Microwave-Assisted Synthesis | Accelerated reaction times using microwave irradiation. | Preparation of 2-aminobenzimidazole (B67599) derivatives from 2-chloro-1H-benzo[d]imidazole. | nih.gov |
Strategies for Optimization of Promising Lead Compounds
Once a promising "hit" compound, such as one containing the 4-benzyl-1H-imidazol-2-amine core, is identified through screening, it enters the critical phase of lead optimization. preprints.org This iterative process aims to refine the molecule's structure to enhance its therapeutic potential, transforming it into a viable clinical candidate. preprints.orgconceptlifesciences.com The primary goals are to improve potency and selectivity for the biological target while simultaneously optimizing pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and minimizing toxicity. preprints.orgconceptlifesciences.com
A key strategy in lead optimization is the systematic investigation of structure-activity relationships (SAR). conceptlifesciences.com This involves the design, synthesis, and testing of numerous analogues of the lead compound to understand how specific structural modifications influence its biological activity and physicochemical properties. For example, in the development of 2-aminobenzimidazole derivatives as potential treatments for Chagas disease, a multiparametric SAR study involving 277 derivatives was conducted to optimize potency, selectivity, microsomal stability, and lipophilicity. nih.gov
Computational tools, such as computer-aided drug design (CADD), play an essential role by predicting how structural changes might affect a compound's binding to its target, helping to prioritize the synthesis of the most promising analogues. conceptlifesciences.com This data-driven approach allows for the fine-tuning of the lead structure to achieve a delicate balance between efficacy, safety, and drug-like properties, ultimately leading to a candidate with an acceptable therapeutic profile. conceptlifesciences.comnih.gov
| Optimization Parameter | Objective | Methodology | Example | Reference |
| Potency | Increase binding affinity and efficacy at the target. | Modify substituents to enhance interactions with the target's active site. | SAR studies on 2-aminobenzimidazole inhibitors of TRPC4/C5 channels. | nih.gov |
| Selectivity | Minimize activity against off-targets to reduce side effects. | Alter the chemical structure to favor binding to the desired target over others. | Optimization of Src family kinase inhibitors. | researchgate.net |
| ADMET Properties | Improve bioavailability, metabolic stability, and reduce toxicity. | Modify lipophilicity, introduce metabolically stable groups, and remove toxicophores. | Hit-to-lead optimization of 2-aminobenzimidazoles for Chagas disease. | nih.gov |
| Physicochemical Properties | Enhance solubility and stability. | Introduce polar groups or modify the crystal structure. | Development of 2-aminobenzimidazoles as antimalarials with high solubility. | nih.gov |
Bioisosteric Replacements and Scaffold Hopping Approaches
In the quest to refine lead compounds and discover novel chemical entities, medicinal chemists employ advanced strategies such as bioisosteric replacement and scaffold hopping. spirochem.com These techniques are instrumental in overcoming challenges related to potency, selectivity, pharmacokinetics, and intellectual property. spirochem.com
Bioisosteric Replacement is a strategy used to optimize molecular properties by exchanging an atom or a group of atoms with an alternative that has broadly similar physicochemical or topological characteristics. cambridgemedchemconsulting.comnih.gov The goal is to retain or enhance biological activity while improving other crucial parameters like metabolic stability or toxicity. spirochem.comuran.ua The 2-aminoimidazole moiety itself is considered a bioisostere of the guanidine, acylguanidine, and benzamidine groups, which is a testament to its value in drug design. nih.govsemanticscholar.orgresearchgate.net This approach allows for the fine-tuning of a lead compound; for instance, replacing a metabolically liable part of a molecule with a more stable bioisostere can significantly improve its pharmacokinetic profile. cambridgemedchemconsulting.com
Scaffold Hopping , also known as lead hopping, is a more radical approach that aims to identify structurally novel compounds that retain the biological activity of a known parent compound. nih.govuniroma1.it This is achieved by replacing the central core structure, or "scaffold," of the molecule with a chemically different one. nih.govbhsai.org This strategy is particularly valuable for generating new intellectual property or for escaping undesirable properties inherent to the original scaffold. A practical example of this approach involved replacing the 2-aminoimidazole (2-AI) scaffold in a series of anti-biofilm agents with a 2-aminopyrimidine (B69317) (2-AP) core. nih.gov This "hop" successfully generated new analogues that inhibited biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the power of this strategy to create new chemical matter with desired biological functions. nih.gov
| Strategy | Definition | Goal | Application Example | Reference |
| Bioisosteric Replacement | Exchange of a molecular fragment with a structurally similar one. | Improve ADMET properties, fine-tune activity, reduce toxicity. | The 2-aminoimidazole core as a bioisostere for guanidine. | nih.govresearchgate.net |
| Scaffold Hopping | Replacement of the core molecular structure with a novel one. | Discover new chemical classes, circumvent patent limitations, improve drug-like properties. | Replacing a 2-aminoimidazole with a 2-aminopyrimidine to create new anti-biofilm agents. | nih.gov |
Future Directions and Emerging Research Opportunities
Development of Novel Synthetic Methodologies for Enhanced Efficiency
Future methodologies could also explore flow chemistry, which offers precise control over reaction parameters, leading to higher purity and easier scalability. Adapting methods used for similar scaffolds, such as the alkylation of imidazole (B134444) with substituted benzyl (B1604629) bromides or the construction of the imidazole ring from different precursors, could yield novel and more efficient pathways to 4-Benzyl-1H-imidazol-2-amine. acs.org The goal is to build a versatile synthetic toolbox that allows for the rapid generation of a diverse library of derivatives for further biological evaluation.
Elucidation of Undiscovered Mechanistic Pathways for Biological Actions
The 2-aminoimidazole (2-AI) scaffold is a recognized pharmacophore found in various marine natural products known for their potent biological activities, particularly in disrupting bacterial biofilms. eurekaselect.com However, the precise molecular mechanisms underlying these actions are often not fully understood. For this compound, a key future objective is to move beyond preliminary activity observations to a detailed understanding of its mechanistic pathways.
Research should focus on identifying the specific molecular targets through which it exerts its effects. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint binding partners. For example, studies on N-benzyl-1H-benzimidazol-2-amine derivatives have identified Leishmania mexicana arginase (LmARG) as a potential therapeutic target. nih.gov Similar approaches could reveal whether this compound or its analogs act on similar or entirely new enzymes or signaling pathways. Understanding these mechanisms is crucial for rational drug design and for optimizing the compound's activity and selectivity.
Application of Advanced Computational Techniques in Design and Prediction
In silico methods are indispensable tools in modern drug discovery, offering the ability to predict molecular properties, model interactions with biological targets, and guide the design of new compounds. biointerfaceresearch.com Future research on this compound should leverage a suite of advanced computational techniques.
Density Functional Theory (DFT) calculations can be used to understand the electronic structure, reactivity, and spectral properties of the molecule, providing insights into its fundamental chemical behavior. biointerfaceresearch.comresearchgate.net Molecular docking studies can predict the binding modes of this compound and its derivatives within the active sites of known and novel protein targets. mdpi.comnih.gov Furthermore, molecular dynamics (MD) simulations can provide a dynamic view of these interactions, assessing the stability of ligand-protein complexes over time. mdpi.com These computational approaches, when used in concert, can accelerate the discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable pharmacokinetic profiles, thereby saving significant time and resources.
Table 1: Advanced Computational Techniques for Drug Design
| Computational Technique | Application in this compound Research | Potential Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic properties, molecular orbital energies (HOMO/LUMO), and molecular electrostatic potential. | Predict chemical reactivity and sites for potential modification. |
| Molecular Docking | Predict binding affinity and conformation of the compound within a protein's active site. | Identify potential biological targets and guide structure-activity relationship (SAR) studies. |
| Molecular Dynamics (MD) Simulations | Simulate the movement and interaction of the compound with its target protein over time. | Assess the stability of the predicted binding mode and understand the dynamics of the interaction. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Prioritize compounds with favorable drug-like properties for synthesis and in vitro testing. |
Exploration of New Biological Targets for 2-Aminoimidazole Derivatives
The 2-aminoimidazole core is a privileged scaffold, known to interact with a wide array of biological targets, leading to diverse pharmacological effects. eurekaselect.com While activities such as antibiofilm and antiprotozoal effects have been noted for related compounds, the full spectrum of potential targets for this compound remains largely unexplored. nih.govfrontiersin.org
Future research should aim to systematically screen this compound and its derivatives against a broad panel of biological targets. The benzimidazole (B57391) nucleus, a related structure, is known to be a bioisostere of natural nucleotides and can interact with various enzymes and proteins. researchgate.net This suggests that this compound could potentially target kinases, proteases, topoisomerases, or G-protein coupled receptors (GPCRs). nih.govnih.gov For example, a novel series of histamine (B1213489) H(3) receptor antagonists was developed based on a 4-benzyl-(1H-imidazol-4-yl) template. nih.gov Identifying novel, high-value targets will open up new therapeutic applications for this class of molecules.
Integration with High-Throughput Screening for Lead Identification
High-Throughput Screening (HTS) is a powerful engine for drug discovery, enabling the rapid evaluation of thousands of compounds against specific biological targets or cellular models. nih.gov Integrating a library of this compound derivatives into HTS campaigns is a critical step toward identifying promising lead compounds.
The development of robust and miniaturized assays is key to this effort. Image-based HTS methods, for instance, have been successfully used to identify inhibitors of Pseudomonas aeruginosa biofilm formation. asm.org Similar phenotypic screens could be developed to uncover compounds with activity in areas like cancer cell proliferation, viral replication, or neuroinflammation. The hits generated from these screens would then serve as the starting point for intensive lead optimization programs, utilizing the synthetic and computational tools described previously to refine their potency, selectivity, and drug-like properties. researchgate.net The ultimate goal is to translate the initial promise of the this compound scaffold into viable therapeutic candidates.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Benzyl-1H-imidazol-2-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling benzyl halides with imidazole precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃. Optimization includes temperature control (80–120°C), stoichiometric ratios (1:1.2 for amine:benzyl halide), and purification via column chromatography using ethyl acetate/hexane gradients. Monitoring by TLC and NMR ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.5 ppm for benzyl) and imidazole NH (δ ~10–12 ppm, broad).
- IR Spectroscopy : Confirm NH stretches (~3200 cm⁻¹) and aromatic C=C/C=N vibrations (~1600 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 188.1).
- X-ray Crystallography (if crystalline): Resolve 3D structure using SHELX software for bond angles/packing interactions .
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. These predict reactivity (e.g., nucleophilic imidazole NH) and guide functionalization strategies .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times) or impurities. Mitigation steps:
- Reproducibility Checks : Use standardized protocols (e.g., NCI-60 panel for cytotoxicity).
- SAR Studies : Systematically modify substituents (e.g., benzyl vs. fluorobenzyl) to isolate pharmacophores.
- Orthogonal Validation : Combine enzymatic assays (e.g., BRAF-V600E inhibition) with molecular docking (AutoDock/Vina) to correlate activity with binding poses .
Q. How can pseudo-irreversible receptor antagonism by this compound analogs be experimentally validated?
- Methodological Answer :
- Kinetic Assays : Measure dissociation rates (e.g., prostacyclin IP receptor) via washout experiments. Slow recovery of agonist response indicates pseudo-irreversibility.
- cAMP/PKA Pathway Analysis : Use luciferase reporters (CRE-driven) to assess prolonged inhibition post-antagonist removal.
- Radioligand Binding : Compare IC₅₀ shifts with/without pre-incubation to confirm non-competitive binding .
Q. What retrosynthetic approaches enable diversification of the this compound scaffold?
- Methodological Answer :
- Core Disconnection : Split into benzyl (aryl halide) and imidazole-2-amine fragments.
- Functionalization : Introduce substituents via Suzuki coupling (benzyl-Bpin) or reductive amination (alkylamine side chains).
- Database Mining : Use Reaxys/PubChem to identify analogous intermediates (e.g., 4-(1H-imidazol-2-yl)butan-1-amine) for cross-referencing .
Q. How do hydrogen-bonding patterns in this compound crystals influence supramolecular assembly?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
